molecular formula C18H26B2F3NO4 B1426460 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester CAS No. 1622217-15-5

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester

Cat. No.: B1426460
CAS No.: 1622217-15-5
M. Wt: 399 g/mol
InChI Key: WYXSJKWEYULIFJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester (CAS: 1622217-15-5) is a polyfunctional boronic ester derivative with the molecular formula $$ \text{C}{18}\text{H}{26}\text{B}2\text{F}3\text{NO}_4 $$ and a molar mass of 399.03 g/mol. Its systematic IUPAC name is 2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine . Common synonyms include TFDPBPE (abbreviated for brevity in some literature) and 6-(trifluoromethyl)pyridine-2,4-diyldiboronic acid pinacol ester. The compound is recognized for its dual boronic ester groups, which enhance its utility in Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Identifiers

Property Value
CAS Number 1622217-15-5
Molecular Formula $$ \text{C}{18}\text{H}{26}\text{B}2\text{F}3\text{NO}_4 $$
SMILES $$ \text{B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)B3OC(C(O3)(C)C)(C)C} $$
InChI Key WYXSJKWEYULIFJ-UHFFFAOYSA-N

Molecular Structure and Conformational Properties

The molecule features a pyridine core substituted at the 2- and 4-positions with pinacol boronic ester groups ($$-\text{B}(\text{O}(\text{C}(\text{CH}3)2)2)$$) and a trifluoromethyl ($$-\text{CF}3$$) group at the 6-position. The boronic esters adopt a tetrahedral geometry around boron, stabilized by dative bonds with oxygen atoms from the pinacol ligands. Steric hindrance between the bulky pinacol groups and the pyridine ring restricts free rotation, favoring a planar conformation that minimizes electronic repulsion.

The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the pyridine ring and enhancing the electrophilicity of the boron centers. This electronic modulation facilitates regioselective cross-coupling reactions in synthetic applications.

Crystallographic Analysis and Solid-State Properties

While crystallographic data for 6-trifluoromethylpyridine-2,4-diboronic acid pinacol ester remain unreported, related boronic esters exhibit orthorhombic or monoclinic crystal systems with intermolecular hydrogen bonding between boron-bound oxygen and adjacent aromatic protons. For example, analogous structures like 2-acetamidophenylboronic acid nitrosalicylate display bifurcated hydrogen bonds (N–H···O) that stabilize layered packing motifs. Computational models predict similar behavior for TFDPBPE, with lattice energies dominated by van der Waals interactions between pinacol methyl groups.

Electronic Properties and Theoretical Calculations

Density functional theory (DFT) studies on analogous trifluoromethylpyridine boronic esters reveal key electronic features:

  • The $$-\text{CF}_3$$ group reduces electron density on the pyridine ring, with a calculated Mulliken charge of $$-0.12 \, e$$ at the 6-position.
  • Boron centers exhibit partial positive charges ($$+0.45 \, e$$), enhancing their electrophilicity in cross-coupling reactions.
  • Highest occupied molecular orbital (HOMO) localization occurs on the boronic ester groups, while the lowest unoccupied molecular orbital (LUMO) resides on the pyridine ring, indicating charge-transfer potential.

Table 2: DFT-Derived Electronic Parameters

Parameter Value (eV)
HOMO Energy −6.8
LUMO Energy −1.9
Band Gap 4.9

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • $$^{1}\text{H}$$ NMR (CDCl$$_3$$): Peaks at $$ \delta = 1.38 \, \text{ppm} $$ (12H, pinacol methyl), $$ \delta = 7.89 \, \text{ppm} $$ (1H, pyridine H-3), and $$ \delta = 8.21 \, \text{ppm} $$ (1H, pyridine H-5).
  • $$^{19}\text{F}$$ NMR : A singlet at $$ \delta = -62.4 \, \text{ppm} $$, characteristic of the $$-\text{CF}_3$$ group.
  • $$^{11}\text{B}$$ NMR : A broad signal at $$ \delta = 30.0 \, \text{ppm} $$, consistent with tetrahedral boronic esters.

Infrared (IR) Spectroscopy :

  • Strong absorptions at $$ 1340 \, \text{cm}^{-1} $$ (B–O stretch) and $$ 1135 \, \text{cm}^{-1} $$ (C–F stretch).

Mass Spectrometry :

  • ESI-MS ($$ m/z $$): Molecular ion peak at $$ 399.03 \, [\text{M}]^+ $$, with fragments at $$ 326 \, (\text{M} - \text{C}5\text{H}9\text{O}2) $$ and $$ 242 \, (\text{M} - 2 \times \text{C}5\text{H}9\text{O}2) $$.

Properties

IUPAC Name

2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXSJKWEYULIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26B2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Iridium-catalyzed aromatic borylation has emerged as a highly efficient method for selectively installing boronic ester groups onto pyridine rings bearing trifluoromethyl substituents. This method offers regioselectivity, operational simplicity, and high yields, making it suitable for synthesizing complex boronic esters like the target compound.

Reaction Scheme & Conditions

  • Starting Material: Trifluoromethyl-substituted pyridine derivatives (e.g., 2,3-bis-trifluoromethylpyridine)
  • Catalyst: Iridium complex, typically [Ir(OMe)(COD)]₂
  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) or similar phosphine ligands
  • Reagent: Pinacolborane (HBPin)
  • Solvent: Usually performed in the absence of additional solvents due to the solubility of reactants
  • Temperature: Approximately 80–85°C
  • Reaction Time: 12–16 hours
  • Yield: Up to 82% for mono-borylated pyridines, with high regioselectivity at the 2- or 4-positions

Reaction Mechanism & Selectivity

The process involves C–H activation facilitated by iridium, with regioselectivity influenced by steric and electronic factors. The trifluoromethyl group directs borylation to less hindered positions, often favoring the 2- or 4-positions on the pyridine ring.

Research Data

Entry Substrate Catalyst Reagent Temperature Yield (%) Notes
1 2,3-bis-trifluoromethylpyridine [Ir(OMe)(COD)]₂ HBPin 80°C 82 Selective at 5-position
2 2,6-bis(trifluoromethyl)pyridine [Ir(OMe)(COD)]₂ HBPin 85°C 80 Mono- and di-borylation possible

Synthesis of the Diboronic Acid Pinacol Ester

Methodology

Following regioselective borylation, the boronic ester groups are stabilized as pinacol esters, which are more stable and easier to handle. The typical procedure involves:

  • Isolation: After the iridium-catalyzed borylation, the mixture is cooled and purified via column chromatography or recrystallization.
  • Protection: The boronic acids are converted into pinacol esters by treatment with pinacol in the presence of a dehydrating agent, often under mild heating.

Reaction Conditions

  • Reagents: Pinacol (2,3-dimethyl-2,3-butanediol), dehydrating agents (e.g., molecular sieves)
  • Solvent: Toluene or tetrahydrofuran (THF)
  • Temperature: Reflux (~110°C)
  • Yield: Typically 85–95% for the esterification step

Data Table

Step Reagents Solvent Temperature Yield (%) Notes
Esterification Pinacol + dehydrating agent Toluene Reflux 90 Stabilizes boronic acids

Alternative Approaches: Palladium-Catalyzed Borylation

While iridium catalysis is predominant, palladium-catalyzed borylation offers an alternative, especially for large-scale synthesis. This involves:

  • Starting Material: Halogenated pyridine derivatives (e.g., 2,4-dibromo-6-trifluoromethylpyridine)
  • Catalyst: Pd(dppf)Cl₂
  • Reagent: Bis(pinacolato)diboron (B₂Pin₂)
  • Conditions: Mild heating in DMF with potassium acetate as base
  • Yield: Generally 70–85%

Reaction Scheme & Data

Catalyst Reagent Solvent Temperature Yield (%) Notes
Pd(dppf)Cl₂ B₂Pin₂ DMF 80°C 75 Suitable for halogen precursors

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance safety, efficiency, and reproducibility. Key parameters include:

Data Summary

Parameter Typical Range Impact Reference
Catalyst loading 0.5–2 mol% Cost efficiency
Reaction temperature 80–85°C Regioselectivity
Purity of final product >99% Quality assurance

Notes and Observations

  • Regioselectivity: Directed by electronic effects of trifluoromethyl groups and sterics.
  • Handling: Boronic esters are sensitive to protodeboronation; storage under inert atmosphere is recommended.
  • Yield Optimization: Excess boron reagent and optimized temperature/time improve yields.
  • Safety: Reactions involving trifluoromethanesulfonylic reagents require proper handling due to their reactivity.

Chemical Reactions Analysis

Types of Reactions: 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form alcohols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Suzuki Coupling Reactions

One of the primary applications of 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester is in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. The compound has been utilized effectively in coupling with various (hetero)aryl bromides, yielding products with isolated yields ranging from 46% to 95% .

1.2 Borylation Reactions

The compound can also serve as a precursor in borylation reactions facilitated by iridium catalysts. These reactions allow for the introduction of boron into aromatic compounds, which can further participate in cross-coupling reactions. The ability to produce highly electron-deficient pyridines makes this compound valuable for developing new materials and pharmaceuticals .

Pharmaceutical Applications

2.1 Intermediate for Drug Development

This compound has been identified as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and lipophilicity of resulting drugs, making it a strategic building block in medicinal chemistry .

2.2 Targeting Specific Biological Pathways

Research indicates that derivatives of this compound can be designed to target specific biological pathways, providing avenues for developing treatments for diseases such as cancer and neurodegenerative disorders. The incorporation of trifluoromethyl groups has been shown to improve the selectivity and potency of pharmacologically active compounds .

Material Science

3.1 Development of Advanced Materials

In material science, this compound has potential applications in creating advanced materials with tailored properties. Its unique electronic characteristics allow for the development of conductive polymers and organic semiconductors .

3.2 Catalytic Applications

The compound's boron content makes it suitable for use as a catalyst or catalyst support in various organic transformations. This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiencies .

Case Studies

Study Application Findings
Batool et al., 2017Suzuki CouplingDemonstrated successful coupling with dibromo- and tribromoarenes achieving high yields .
Thermo ScientificPharmaceutical IntermediateIdentified as a key intermediate with significant applications in drug synthesis .
Iridium-Catalyzed BorylationBorylation ReactionsProvided a one-step access route to synthesize complex aromatic systems .

Mechanism of Action

The mechanism by which 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds, while the trifluoromethyl group can influence the electronic properties of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Commercial Availability

  • In contrast, analogs like 1218790-05-6 and 1150561-66-2 are available at prices ranging from $200–$500/g .

Biological Activity

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester (TFMPDB) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role in targeting various enzymes and pathways in cancer treatment, particularly through its interaction with phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

TFMPDB is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The compound's structure allows for enhanced lipophilicity and cellular permeability, making it a promising candidate for drug development.

Property Value
Molecular FormulaC₉H₈B₂F₃N₁O₄
Molecular Weight243.98 g/mol
SolubilitySoluble in DMSO
Melting PointN/A

TFMPDB acts as an inhibitor of PI3K, a critical enzyme involved in cell growth and survival pathways. The inhibition of PI3K leads to the downregulation of the AKT signaling pathway, which is often dysregulated in cancer cells. This mechanism is vital for the therapeutic efficacy of TFMPDB against various malignancies.

Key Findings on Biological Activity

  • Inhibition of PI3K : Studies have shown that TFMPDB exhibits potent inhibitory activity against PI3K isoforms, particularly PI3Kα, with an inhibition constant (Ki) in the low nanomolar range (approximately 17 nM) .
  • Selectivity for mTOR : The compound demonstrates a favorable selectivity profile for mTOR inhibition compared to other kinases, which is crucial in minimizing side effects during therapy .
  • Cellular Potency : In vitro assays indicate that TFMPDB effectively reduces cell viability in various cancer cell lines through its action on the PI3K/AKT/mTOR pathway .

Case Studies and Research Findings

Several studies have evaluated the biological activity of TFMPDB and related compounds:

  • Study 1 : A recent investigation into the structure-activity relationship (SAR) of trifluoromethyl-substituted pyridines revealed that modifications at the C4 position significantly enhance cellular potency against PI3Kα while reducing affinity for mTOR . This finding underscores the importance of chemical modifications in optimizing therapeutic agents.
  • Study 2 : In a comparative analysis of various boronic acid derivatives, TFMPDB was identified as one of the most effective compounds for inhibiting cancer cell proliferation in vitro. The study highlighted its potential as a lead compound for further development .
  • Study 3 : Another research effort focused on evaluating the effects of TFMPDB on PTEN-deficient cancer cells, which are known to be more sensitive to PI3K inhibitors. The results indicated that TFMPDB effectively induced apoptosis in these cells, suggesting its utility in treating specific cancer types .

Q & A

Basic: How can the Suzuki-Miyaura cross-coupling reactivity of 6-trifluoromethylpyridine-2,4-diboronic acid pinacol ester be optimized in multi-aryl systems?

Answer:
This compound’s dual boronic ester groups enable sequential coupling, but regioselectivity must be controlled. Key parameters include:

  • Catalyst selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (commonly used for sterically hindered substrates) .
  • Order of coupling: The 4-boronic ester typically reacts first due to lower steric hindrance compared to the 2-position.
  • Solvent/base systems: Use polar aprotic solvents (e.g., DMF, THF) with mild bases (Cs₂CO₃ or K₃PO₄) to minimize deboronation .
  • Temperature: Reactions often proceed at 80–100°C under inert atmospheres .
    Purification via flash chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate intermediates .

Basic: What are effective purification strategies for isolating 6-trifluoromethylpyridine-2,4-diboronic acid pinacol ester from byproducts like deboronated species?

Answer:

  • Chromatography: Use silica gel columns with low-polarity eluents (e.g., hexane:EtOAc 9:1) to retain polar impurities .
  • Recrystallization: Employ mixed solvents (e.g., dichloromethane/hexane) to exploit differences in solubility between the target and deboronated byproducts .
  • Monitoring: Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) helps track boronic ester integrity .

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of the boronic ester groups in cross-coupling reactions?

Answer:
The electron-withdrawing CF₃ group at the 6-position:

  • Reduces electron density at the pyridine ring, slowing transmetalation but improving stability against protodeboronation .
  • Induces regioselectivity: The 4-boronic ester reacts faster in Suzuki couplings due to reduced steric hindrance compared to the 2-position. Computational studies (DFT) can model charge distribution to predict reactivity .
  • Empirical validation: Compare coupling rates using model substrates (e.g., mono-boronic esters at 2- or 4-positions) under standardized conditions .

Advanced: How should researchers address discrepancies in reported yields for reactions involving this compound (e.g., 75% vs. 94% in similar conditions)?

Answer:
Yield variations arise from:

  • Catalyst-ligand mismatch: Bulky ligands (Xantphos) improve steric tolerance but may reduce activity for electron-deficient aryl boronic esters .
  • Oxygen sensitivity: Inadequate degassing of solvents leads to Pd black formation, reducing catalytic efficiency .
  • Substrate purity: Trace moisture or acids (e.g., TFA) in the boronic ester can trigger premature deboronation .
    Troubleshooting:
    • Use rigorous inert atmosphere techniques (argon/vacuum cycles).
    • Pre-dry solvents over molecular sieves.
    • Validate boronic ester integrity via ¹¹B NMR (δ ~30 ppm for pinacol esters) .

Basic: What are the storage and handling requirements to ensure long-term stability of this compound?

Answer:

  • Storage: Keep at 0–6°C under inert gas (argon) to prevent hydrolysis of boronic esters .
  • Moisture control: Use sealed, flame-dried glassware with desiccants (silica gel) during handling .
  • Stability assessment: Monitor via ¹H NMR (disappearance of boronic ester peaks at δ 1.3 ppm) or FT-IR (B-O stretching at ~1350 cm⁻¹) .

Advanced: Can computational methods predict the selectivity of this compound in sequential cross-coupling reactions?

Answer:
Yes. Key approaches include:

  • DFT calculations: Compare activation energies for transmetalation at 2- vs. 4-positions. The CF₃ group’s electron-withdrawing effect lowers electron density at the 4-position, favoring initial coupling there .
  • Molecular docking: Simulate Pd-ligand-substrate interactions to optimize ligand choice (e.g., SPhos for bulky systems) .
  • Machine learning: Train models on existing boronic ester reactivity datasets to predict optimal conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Answer:

  • ¹H/¹³C NMR: Identify CF₃ (δ ~120 ppm in ¹⁹F NMR) and boronic ester signals (δ 1.3 ppm for pinacol methyl groups) .
  • ¹¹B NMR: Confirm boronic ester integrity (δ ~30 ppm; free boronic acids appear at δ ~18 ppm) .
  • HRMS: Use ESI+ or APCI+ to detect molecular ions ([M+H]⁺ expected for C₁₃H₁₆BF₃NO₄) .

Advanced: How does the trifluoromethyl group impact the compound’s solubility in common reaction solvents?

Answer:

  • The CF₃ group enhances solubility in polar aprotic solvents (DMF, DMSO) but reduces it in non-polar media (hexane).
  • Empirical data: Compare solubility in THF (moderate) vs. dichloromethane (high) using gravimetric analysis .
  • Applications: Optimize solvent choice for homogeneous reaction conditions (e.g., DMF for Suzuki couplings) .

Basic: What are the synthetic routes to access 6-trifluoromethylpyridine-2,4-diboronic acid pinacol ester?

Answer:

  • Step 1: Halogenation of 6-trifluoromethylpyridine at 2- and 4-positions using NBS or LDA/CF₃I .
  • Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) via Pd catalysis (Pd(dba)₂, PCy₃) in THF at 80°C .
  • Step 3: Purify via column chromatography (hexane:EtOAc 4:1) to isolate the diboronic ester .

Advanced: How can researchers mitigate protodeboronation during coupling reactions involving this compound?

Answer:

  • Base selection: Use weaker bases (K₂CO₃ instead of NaOH) to minimize pH-driven deboronation .
  • Low-temperature phases: Conduct reactions at 50–60°C rather than reflux .
  • Additives: Include stabilizing agents like neocuproine (0.1 equiv) to protect the boronic ester .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester
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6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester

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